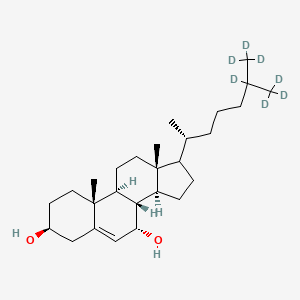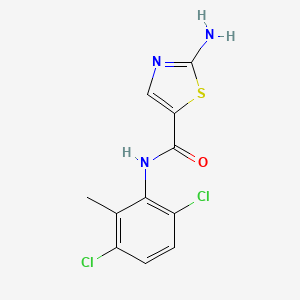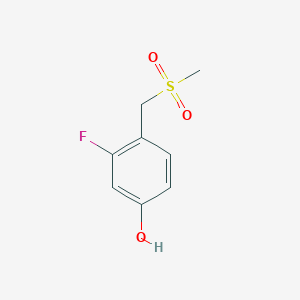
3-Fluoro-4-methanesulfonylmethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(methylsulfonylmethyl)phenol: is an organic compound characterized by the presence of a fluorine atom, a methylsulfonylmethyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(methylsulfonylmethyl)phenol typically involves the introduction of the fluorine atom and the methylsulfonylmethyl group onto a phenol ring. One common method involves the sulfonylation of 3-fluoro-4-methylphenol followed by oxidation to introduce the sulfonyl group. The reaction conditions often include the use of sulfonyl chlorides and oxidizing agents under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-fluoro-4-(methylsulfonylmethyl)phenol can undergo oxidation to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Chemistry: 3-Fluoro-4-(methylsulfonylmethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of fluorinated phenols on biological systems. Its derivatives may have potential as enzyme inhibitors or modulators of biological pathways .
Medicine: The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-fluoro-4-(methylsulfonylmethyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The sulfonyl group can participate in various chemical reactions, modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
- 4-Fluoro-3-methylphenol
- 3-Fluoro-4-methylphenol
- 4-Fluoro-2-methylphenol
Comparison: Compared to similar compounds, 3-fluoro-4-(methylsulfonylmethyl)phenol is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H9FO3S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-fluoro-4-(methylsulfonylmethyl)phenol |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)5-6-2-3-7(10)4-8(6)9/h2-4,10H,5H2,1H3 |
InChI Key |
HYOKUKIYFQAMKP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


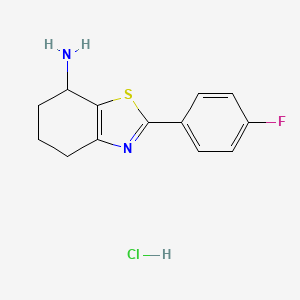
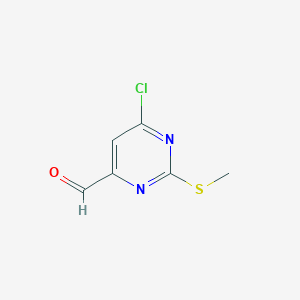
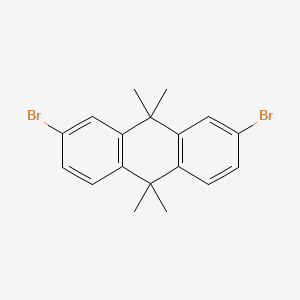

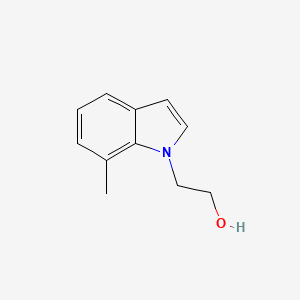
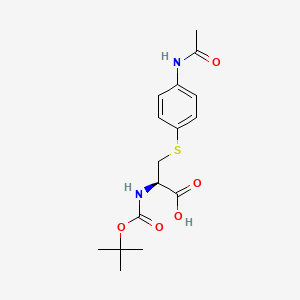
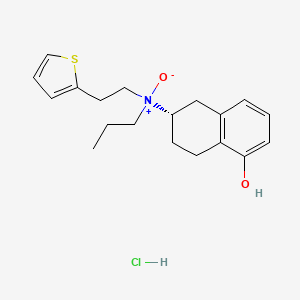

![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
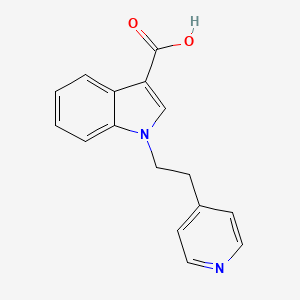
![2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13853564.png)
